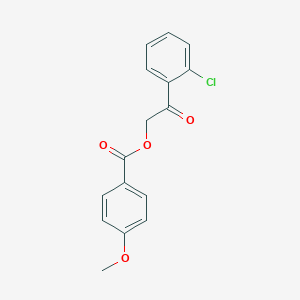![molecular formula C23H32N2O4S B216048 N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B216048.png)
N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as DB868, is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications. DB868 has been found to be effective in inhibiting the growth of certain cancer cells and has also shown promise in treating certain infectious diseases. In
Mécanisme D'action
N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide works by inhibiting the activity of an enzyme called dihydropteroate synthase (DHPS), which is involved in the biosynthesis of folate. Folate is essential for the growth and survival of cells, including cancer cells and bacteria. By inhibiting DHPS, N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide prevents the biosynthesis of folate, which ultimately leads to the death of cancer cells and bacteria.
Biochemical and Physiological Effects
N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide has been found to have several biochemical and physiological effects. In cancer cells, N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide inhibits cell growth and induces cell death. In bacteria, N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide inhibits the biosynthesis of folate, which ultimately leads to bacterial death. N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide has also been found to have low toxicity in normal cells, making it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its specificity for DHPS. N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide has been found to selectively inhibit DHPS, making it a useful tool for studying the role of DHPS in cancer and infectious diseases. However, one limitation of using N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide. One area of interest is the development of new and more efficient synthesis methods for N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide. Another area of interest is the optimization of N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide for use in clinical trials, including the investigation of its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to explore the potential of N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide in treating other types of cancer and infectious diseases.
Méthodes De Synthèse
The synthesis method of N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide involves several steps, including the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. The resulting product is then reacted with 4-methoxyaniline to form 4-methoxyphenylacetyl chloride. The final step involves the reaction of 4-methoxyphenylacetyl chloride with dibutylamine and sulfuric acid to form N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications in cancer and infectious diseases. In cancer research, N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide has been found to inhibit the growth of certain cancer cells, including breast cancer cells and lung cancer cells. In infectious disease research, N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide has shown promise in treating infections caused by bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
Nom du produit |
N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C23H32N2O4S |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H32N2O4S/c1-4-6-16-25(17-7-5-2)30(27,28)22-14-10-20(11-15-22)24-23(26)18-19-8-12-21(29-3)13-9-19/h8-15H,4-7,16-18H2,1-3H3,(H,24,26) |
Clé InChI |
BZWDJZXJZOMQQI-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
SMILES canonique |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-allyl-2-[(3-chloro-2-butenyl)sulfanyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B215967.png)
![6-isopropyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B215969.png)
![6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B215971.png)
![6-Amino-3-(2-chlorophenyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215977.png)
![6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215978.png)
![6-Amino-3-(4-cyclohexylphenyl)-4-{5-nitro-2-furyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215979.png)
![6-Amino-3-(4-bromophenyl)-4-(4-ethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215981.png)
![6-Amino-3-(4-bromophenyl)-4-(3-cyclohexen-1-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215982.png)
![6-Amino-3-(4-ethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215983.png)
![6-Amino-3-(4-bromophenyl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215988.png)
![6-Amino-3-(4-bromophenyl)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215990.png)
![6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215992.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215997.png)